molecular formula C11H9FO B11913659 1-Fluoro-8-methoxynaphthalene

1-Fluoro-8-methoxynaphthalene

Cat. No.: B11913659
M. Wt: 176.19 g/mol
InChI Key: MXJINSZTQOLELM-UHFFFAOYSA-N
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Description

1-Fluoro-8-methoxynaphthalene is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-8-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-8-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Fluoro-8-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-Fluoro-4-methoxynaphthalene
  • 1-Fluoro-2-methoxynaphthalene
  • 1-Fluoro-5-methoxynaphthalene

Comparison: 1-Fluoro-8-methoxynaphthalene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different electronic effects and steric hindrance, making it suitable for specific applications in synthesis and research .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

1-fluoro-8-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3

InChI Key

MXJINSZTQOLELM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)F

Origin of Product

United States

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